molecular formula C23H27N3O3S B2920301 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866848-43-3

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2920301
CAS No.: 866848-43-3
M. Wt: 425.55
InChI Key: YWZJRWZLIMYAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic quinoline derivative supplied for research applications. This compound features a quinoline core substituted with an ethoxy group, a p-toluenesulfonyl group, and a 4-methylpiperazine moiety, a structure designed for potential bioactivity. Quinoline-sulfonamide compounds structurally related to this product are the subject of active investigation for their potential as antibacterial agents . Specifically, molecular hybridization strategies that combine a quinoline scaffold with a piperazine ring have proven to be a valuable approach in antimicrobial research, yielding novel compounds with enhanced biological activity . These piperazinyl-quinoline hybrids are designed to improve target affinity and drug-like properties, including water solubility and oral bioavailability . Early-stage in silico assessments of similar 4-piperazinylquinoline derivatives have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties, suggesting high permeability across biological membranes and potential for oral administration . Researchers are exploring this class of compounds for their potential interactions with bacterial targets. This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-4-29-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)30(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZJRWZLIMYAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy, methylbenzenesulfonyl, and methylpiperazinyl groups. Common reagents used in these reactions include ethyl iodide, p-toluenesulfonyl chloride, and N-methylpiperazine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties Reference
6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline 6-Ethoxy, 3-(4-methylbenzenesulfonyl), 4-(4-methylpiperazin-1-yl) ~479.5 g/mol* High solubility (piperazine), strong binding (sulfonyl) Inferred
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-(3,4-Dimethoxyphenyl), 2-(4-chlorophenyl), 6-methoxy 434.9 g/mol Moderate solubility, halogen-enhanced bioactivity
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline 4-(Imidazolylmethyl), 2-(methylsulfonylphenyl) ~420–450 g/mol Enhanced enzyme inhibition (sulfonyl group)
4-Amino-6-(4-methylpiperazin-1-yl)indolo[3,2-c]quinoline 4-Amino, 6-(4-methylpiperazin-1-yl) ~348.4 g/mol Improved solubility (piperazine), anticancer activity
6-Methyl-2,4-diphenylquinoline 6-Methyl, 2,4-diphenyl 311.4 g/mol Low solubility, structural simplicity

Notes:

  • *Molecular weight calculated based on substituent contributions.
  • The 4-methylpiperazin-1-yl group in the target compound likely confers superior aqueous solubility compared to non-piperazine analogs like or .
  • The 4-methylbenzenesulfonyl group may enhance target binding compared to methylsulfonyl or methoxy groups .
Physicochemical Properties
  • Solubility: Piperazine-containing quinolines (e.g., ) exhibit higher solubility in polar solvents due to the basic nitrogen in piperazine. The ethoxy and sulfonyl groups in the target compound may balance lipophilicity and solubility .
  • Thermal Stability: Sulfonyl-containing quinolines (e.g., ) typically show higher melting points (>200°C) compared to methoxy or methyl derivatives .

Biological Activity

6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. Its unique structural features, including an ethoxy group, a methylpiperazinyl group, and a methylbenzenesulfonyl group, contribute to its potential as a therapeutic agent in medicinal chemistry.

Research indicates that this compound exhibits biological activity primarily through enzyme inhibition. Its mechanism likely involves binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. This action may involve blocking substrate binding or altering signaling pathways, making it a candidate for further investigation in drug discovery related to conditions like cancer and infectious diseases.

Antimicrobial Properties

One of the significant areas of research is the compound's anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Studies have shown that derivatives of this compound exhibit promising results with determined inhibitory concentrations (IC50 and IC90), indicating effective bacterial growth inhibition.

Compound IC50 (µM) IC90 (µM) Target Organism
This compound12.525M. tuberculosis H37Ra

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, which could modulate various biological pathways. Ongoing studies focus on its interactions with biological macromolecules to better understand its therapeutic potential and safety profile.

Study on Antitubercular Activity

A study conducted by researchers synthesized a series of quinoline derivatives and evaluated their anti-tubercular activity. The results indicated that the compound significantly inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs.

Comparative Analysis with Similar Compounds

A comparative study involving structurally similar compounds highlighted the unique aspects of this compound:

Compound Name Structure Features Unique Aspects
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinolineEthoxy and methoxy groups with morpholin substituentPotential use as a PET tracer
6-Ethoxy-3-(phenylsulfonyl)-4-(piperidin-1-yl)quinolineLacks methyl substitution on the sulfonyl groupMay exhibit different pharmacological properties

This analysis underscores how variations in substituents can significantly influence biological activity and applications.

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